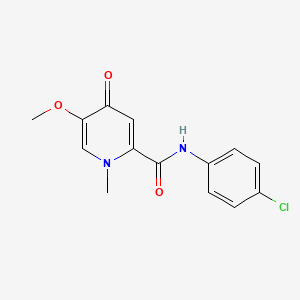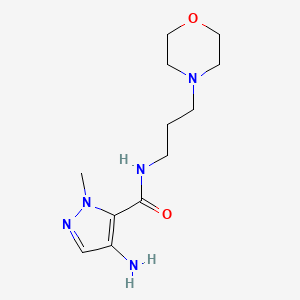
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been reported to inhibit the activity of CDK2 by binding to its ATP-binding site. This results in the inhibition of cell proliferation and induction of apoptosis. Similarly, this compound has been reported to inhibit the activity of GSK3β by binding to its active site. This results in the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation and differentiation. Additionally, this compound has been reported to inhibit the activity of Aurora kinase A by binding to its active site. This results in the inhibition of cell division and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Moreover, this compound has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it an ideal candidate for studying their biological functions. Additionally, its synthesis method is relatively simple and yields a high purity product. However, this compound also has some limitations for lab experiments. It has been reported to exhibit poor solubility in water, which can limit its use in certain experiments. Moreover, its potency can vary depending on the cell type and experimental conditions, making it challenging to compare results across different studies.
Zukünftige Richtungen
The potential applications of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in various fields of science make it an exciting area of research. Some future directions for this compound research include:
1. Studying its potential applications in the treatment of Alzheimer's disease and diabetes.
2. Investigating its potential as a therapeutic agent for the treatment of various types of cancer.
3. Exploring its potential as a tool for studying the biological functions of CDK2, GSK3β, and Aurora kinase A.
4. Developing new synthesis methods for this compound that can improve its solubility and potency.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been reported to exhibit potent inhibitory activity against several enzymes. Future research on this compound can lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxamide with 3-chloropropylmorpholine in the presence of a base. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and Aurora kinase A. These enzymes are known to play a crucial role in various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
4-amino-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-16-11(10(13)9-15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8,13H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLQWOFUGUXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
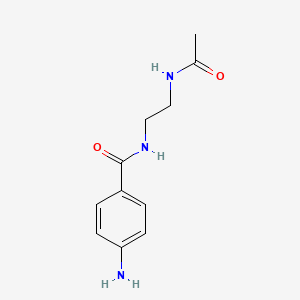
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)

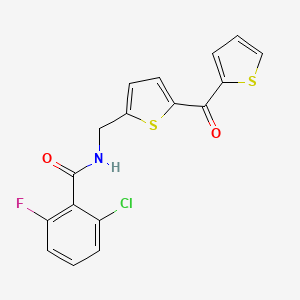
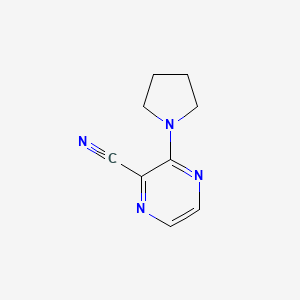
![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)
![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)
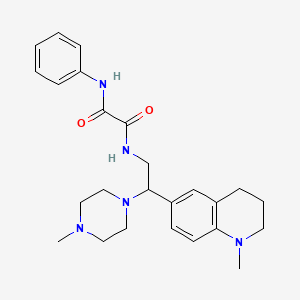
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2472405.png)
